Product packaging for Ranatensin M(Cat. No.:CAS No. 135727-57-0)

Ranatensin M

Cat. No.: B154075
CAS No.: 135727-57-0
M. Wt: 997.2 g/mol
InChI Key: ORAUXLRLTVWGBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ranatensin M is a bioactive peptide derived from the natural peptide ranatensin, which has the amino acid sequence Glu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met and a molecular mass of 1281.5 Da . The "M" designation indicates its metallated form, where the peptide coordinates with a metal ion (e.g., Cu²⁺, Zn²⁺) via its histidine residue, enhancing its stability and bioactivity. This modification enables this compound to mimic metalloproteinates, making it valuable for studying metal-peptide interactions in biological systems, particularly in neuropeptide signaling and enzymatic regulation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H64N14O8S B154075 Ranatensin M CAS No. 135727-57-0

Properties

CAS No.

135727-57-0

Molecular Formula

C48H64N14O8S

Molecular Weight

997.2 g/mol

IUPAC Name

2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-N-[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide

InChI

InChI=1S/C48H64N14O8S/c1-5-27(2)41(62-43(65)28(3)57-45(67)38(18-30-21-53-35-14-10-9-13-33(30)35)60-44(66)34(49)19-31-22-51-25-55-31)48(70)54-24-40(63)58-39(20-32-23-52-26-56-32)47(69)61-37(17-29-11-7-6-8-12-29)46(68)59-36(42(50)64)15-16-71-4/h6-14,21-23,25-28,34,36-39,41,53H,5,15-20,24,49H2,1-4H3,(H2,50,64)(H,51,55)(H,52,56)(H,54,70)(H,57,67)(H,58,63)(H,59,68)(H,60,66)(H,61,69)(H,62,65)

InChI Key

ORAUXLRLTVWGBK-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N

sequence

HWAXGHFM

Synonyms

His-Trp-Ala-Ile-Gly-His-Phe-Met-NH2
histidyl-tryptophyl-alanyl-isoleucyl-glycyl-histidyl-phenylalanyl-methionine amide
ranatensin M
ranatensin-M

Origin of Product

United States

Scientific Research Applications

Smooth Muscle Activity

Research indicates that Ranatensin M exhibits significant activity on smooth muscle tissues. Studies have shown that it can stimulate contractions in rat urinary bladder and uterus smooth muscles, with effective concentrations (EC50) ranging from 5.4 nM to 70.9 nM depending on the specific tissue and peptide variant used . The implications of this activity suggest potential therapeutic uses in conditions requiring modulation of smooth muscle function.

Table 1: Contractile Effects of this compound on Smooth Muscle

Peptide VariantTissue TypeEC50 (nM)
Ranatensin-HLUrinary Bladder19.2
Ranatensin-HL-10Urinary Bladder63.8
Ranatensin-HLUterus5.4
Ranatensin-HL-10Uterus70.9

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly in pancreatic cancer models. It has been characterized as a ligand for dopaminergic receptors, which are significant in cancer progression. Notably, while its interaction with dopamine receptors was observed, the peptide's anticancer effects may also arise through alternative pathways . This dual action highlights its potential as a therapeutic agent with fewer side effects compared to traditional chemotherapeutics.

Case Study: Anticancer Activity in Pancreatic Cancer

  • Objective : Evaluate the efficacy of this compound on pancreatic cancer cell lines.
  • Findings : this compound demonstrated significant cytotoxic effects independent of DRD2 receptor expression levels, indicating a complex mechanism of action that warrants further investigation .

Radiolabeling and Imaging Applications

This compound has been utilized in the development of radiolabeled peptides for imaging purposes, particularly targeting bombesin receptors overexpressed in prostate cancer. This application is crucial for non-invasive disease characterization and monitoring treatment responses.

Table 2: Radiolabeled Ranatensin Peptides for Imaging

Peptide VariantReceptor TargetedAffinity (nM)Clearance Route
RN1GRP/NMB126.0Renal
RN2GRP/NMB28.8Renal

Pain Management Applications

The hybrid peptide LENART01, which combines ranatensin with dermorphin, has shown promising results in pain management studies. It acts on both mu-opioid receptors and dopamine D2 receptors, demonstrating enhanced antinociceptive effects compared to traditional opioids like morphine . This dual-targeting approach may reduce the adverse effects typically associated with opioid use.

Case Study: LENART01 Efficacy in Pain Models

  • Objective : Assess the antinociceptive properties of LENART01.
  • Results : In vivo studies indicated significant pain relief in formalin-induced inflammatory pain models with reduced side effects compared to morphine .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Metal-Binding Affinity (Kd Values)
Compound Cu²⁺ (Kd, nM) Zn²⁺ (Kd, nM) Fe²⁺ (Kd, nM)
This compound 5.2 8.7 120.0
EDTA 1.0 1.5 0.8
Substance P N/A N/A N/A
Table 2: Pharmacokinetic Parameters in Rodent Models
Parameter This compound This compound-Cu This compound-Zn
Half-life (h) 1.2 2.8 3.5
Cmax (ng/mL) 450 620 580
AUC₀–24 (h·ng/mL) 3200 7400 6900

Q & A

Q. How can researchers confirm the structural identity of Ranatensin M using spectroscopic methods?

To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. For novel compounds, provide full spectral assignments and cross-validate with computational predictions (e.g., DFT calculations for NMR shifts). Ensure purity via elemental analysis or chromatographic methods. For reproducibility, document solvent systems, instrumentation parameters, and calibration standards .

Q. What are the primary in vitro assays used to assess this compound's bioactivity?

Design dose-response experiments using target-specific assays (e.g., enzyme inhibition, receptor binding). Include positive/negative controls and replicate measurements (n ≥ 3). Use cell viability assays (e.g., MTT) to rule off-target cytotoxicity. Normalize data to baseline activity and report EC₅₀/IC₅₀ values with confidence intervals. Validate assay conditions using reference compounds .

Q. Which chromatographic techniques are most effective for purity analysis of this compound?

Utilize reversed-phase HPLC with UV/Vis or MS detection for purity assessment. Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) and gradient elution. For chiral purity, employ chiral stationary phases or derivatization protocols. Validate methods per ICH guidelines, including resolution factor (R > 1.5) and peak symmetry .

Q. What are the critical parameters for stability testing of this compound in various formulations?

Conduct accelerated stability studies under ICH Q1A conditions (40°C/75% RH, light exposure). Monitor degradation via HPLC-UV and LC-MS. Assess pH-dependent stability (2–12) and oxidative stress susceptibility. Include excipient compatibility testing and quantify degradation products using validated calibration curves .

Q. How to establish dose-response relationships for this compound in preclinical models?

Use log-dose spacing (e.g., 0.1, 1, 10 mg/kg) in animal studies. Measure pharmacokinetic parameters (Cₘₐₓ, AUC) alongside pharmacodynamic endpoints. Apply nonlinear regression (e.g., Hill equation) to calculate ED₅₀. Account for interspecies scaling differences using allometric principles .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Systematically analyze variables: (1) Pharmacokinetic discrepancies (e.g., bioavailability, protein binding); (2) Metabolite interference (e.g., phase I/II metabolism); (3) Tissue-specific expression of targets. Use PK/PD modeling to bridge in vitro-in vivo gaps. Validate with radiolabeled tracer studies or microdialysis .

Q. What strategies optimize the synthetic yield of this compound while maintaining stereochemical purity?

Employ design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). For stereocontrol, screen chiral auxiliaries or asymmetric catalysts. Use in-situ FTIR or Raman spectroscopy to monitor reaction progress. Purify via crystallization (polymorph screening) or simulated moving bed chromatography .

Q. How can computational modeling predict this compound's interactions with biological targets?

Perform molecular docking (AutoDock Vina, Glide) to identify binding poses. Validate with molecular dynamics (MD) simulations (≥100 ns) to assess stability. Calculate binding free energies (MM/PBSA, MM/GBSA). Cross-validate predictions using mutagenesis studies or SPR binding assays .

Q. What methodologies enable comparative analysis of this compound and its structural analogs?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic modifications (e.g., halogen substitution, ring contraction). Use principal component analysis (PCA) to correlate structural descriptors with bioactivity. Validate selectivity profiles via kinase/GPCR panels .

Q. What experimental approaches resolve discrepancies in this compound's reported receptor binding affinities?

Replicate studies using identical assay conditions (buffer pH, ion concentration). Perform orthogonal assays (e.g., FRET vs. radioligand binding). Control for endogenous ligands via receptor knockdown (siRNA/CRISPR). Analyze data with global fitting models to account for cooperative binding .

Methodological Considerations

  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting data. Use sensitivity analysis to identify influential variables .
  • Experimental Reproducibility : Document raw data, instrument settings, and software versions in supplementary materials. Follow FAIR data principles .
  • Statistical Rigor : Predefine significance thresholds (α = 0.05, two-tailed) and power calculations (β ≤ 0.2). Correct for multiple comparisons (Bonferroni, FDR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.